molecular formula C22H27NO2 B2521670 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime CAS No. 338392-49-7

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime

Cat. No. B2521670
CAS RN: 338392-49-7
M. Wt: 337.463
InChI Key: ORKWGMPNXNPHAW-HAVVHWLPSA-N
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Description

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime, also known as ICEPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

The compound’s unique structure suggests potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives, including those related to this compound, and evaluated their cytotoxic activities against human cancer cell lines. Notably, some derivatives demonstrated promising cytotoxic effects against cancer cells, particularly the Hela cell line . Further studies could explore its mechanism of action and potential as a targeted therapy.

Antifungal Properties

Heterocyclic compounds, such as 1,2,4-triazoles, often exhibit antifungal activity. While specific studies on this compound are limited, related derivatives have been investigated. For instance, 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines showed antifungal potential . Exploring the antifungal effects of our compound could be valuable.

Catalysis and Organic Synthesis

The presence of functional groups (such as the oxime moiety) suggests potential applications in catalysis and organic synthesis. Similar compounds have been used in solvent-free reactions, such as the synthesis of propargylamines . Investigating its reactivity and catalytic properties could yield interesting results.

Materials Science and Coordination Chemistry

The cyclopropyl and phenoxy moieties could contribute to materials science applications. Investigating its coordination behavior with metal ions or its role in supramolecular assemblies might be worthwhile.

Emami, L., Sadeghian, S., Mojaddami, A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. Read more Palchak, Z. V., & Sames, D. (2015). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 5(127), 105109–105116. Read more El-Sayed, W. A., & El-Sofany, E. A. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted phenyl)piperazin-1-yl)cinnolines. Molecules, 17(1), 227–238. Read more

Safety and Hazards

This compound has a health risk rating of 3, a safety risk rating of 1, and an environmental risk rating of 1 .

properties

IUPAC Name

(E)-N-(2-phenoxyethoxy)-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-16(2)18-9-11-19(12-10-18)22-15-21(22)17(3)23-25-14-13-24-20-7-5-4-6-8-20/h4-12,16,21-22H,13-15H2,1-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKWGMPNXNPHAW-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCCOC3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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